6-bromo-4aH-pyrido[2,3-d]pyrimidin-4-one
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Overview
Description
Preparation Methods
The synthesis of 6-bromo-4aH-pyrido[2,3-d]pyrimidin-4-one typically involves several steps, starting from 2-aminonicotinonitrile. The process includes bromination of the aromatic ring, followed by condensation, cyclization, and Dimroth rearrangement. Microwave irradiation is often used in the final steps to improve yields and reduce by-products . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
6-bromo-4aH-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include amines and chlorinating agents.
Cyclization Reactions: This compound can participate in cyclization reactions to form more complex structures, often involving formamide or formamidine acetate.
Oxidation and Reduction: While specific oxidation and reduction reactions are less commonly reported, the presence of bromine and nitrogen atoms suggests potential reactivity under appropriate conditions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-bromo-4aH-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as tyrosine kinase and cyclin-dependent kinases (Cdk4). By inhibiting these enzymes, the compound can disrupt critical signaling pathways involved in cell proliferation and survival, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
6-bromo-4aH-pyrido[2,3-d]pyrimidin-4-one can be compared with other pyridopyrimidine derivatives, such as:
Pyrido[3,4-d]pyrimidin-4(3H)-ones: These compounds have similar structures but differ in the position of nitrogen atoms and substituents, leading to variations in biological activity.
Pyrido[2,3-d]pyrimidin-5-ones and 7-ones: These derivatives exhibit different reactivity and biological properties due to the presence of functional groups at different positions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H4BrN3O |
---|---|
Molecular Weight |
226.03 g/mol |
IUPAC Name |
6-bromo-4aH-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H4BrN3O/c8-4-1-5-6(9-2-4)10-3-11-7(5)12/h1-3,5H |
InChI Key |
SSVBNJJPTZURJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NC=NC(=O)C21)Br |
Origin of Product |
United States |
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